molecular formula C11H13NO2S B3023518 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 59668-69-8

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B3023518
CAS RN: 59668-69-8
M. Wt: 223.29 g/mol
InChI Key: HTRWLFRKMUVNPG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which is a sulfur-containing cyclic amino acid analog. The compound is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a 4-methylphenyl substituent. This structure is related to a family of compounds that have been studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the cyclocondensation of amino acids, such as L-cysteine, with aldehydes or ketones. In the case of this compound, the synthesis would likely involve the reaction of 4-methylbenzaldehyde with L-cysteine in the presence of a suitable catalyst or under specific reaction conditions to promote the formation of the thiazolidine ring . The synthesis process can lead to the formation of diastereomers, which can be separated or used as a mixture depending on the desired application .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These compounds can exist as zwitterions in the solid state, with the carboxylic group deprotonated and the thiazolidine nitrogen atom protonated . The crystal structure analysis can reveal details about the conformation of the thiazolidine ring and the orientation of substituents, which are important for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo a range of chemical reactions, including ring opening, deuterium exchange, and cyclocondensation. For example, 2-substituted thiazolidine-4-carboxylic acids can liberate L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis . The reactivity of the thiazolidine ring can also be influenced by the nature of the substituents, as seen in the synthesis of various thiazolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds, which can affect its solubility in water and organic solvents . The sulfur atom in the thiazolidine ring can participate in resonance stabilization, affecting the compound's basicity and stability . Additionally, the substituents on the thiazolidine ring can influence the compound's reactivity and its potential biological activities .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Benzothiazoles : A method for synthesizing 2-substituted benzothiazoles includes the use of thiazolidine-4-carboxylic acid. This reaction, facilitated by tributylphosphine, is significant for producing benzothiazoles with varied substituents, demonstrating the versatility of thiazolidine derivatives in organic synthesis (Radatz et al., 2014).

Biomedical Research

  • Anticancer Activity : Thiazolidine derivatives have been investigated for their anticancer properties. Studies show that tetra-substituted metallophthalocyanines, synthesized using thiazolidine-4-carboxylic acid, exhibit promising anticancer activity against various cancer cell lines. This highlights the potential of thiazolidine derivatives in developing new anticancer agents (Bilgiçli et al., 2021).

Food and Beverage Industry

  • Beer Flavor Stability : In the context of beer production, 2-substituted 1,3-thiazolidine-4-carboxylic acids have been studied for their role in beer flavor stability. These compounds interact with aging aldehydes in beer, influencing the flavor profile over time. Understanding their behavior can aid in improving beer quality (Baert et al., 2015).

Material Science

  • Supramolecular Aggregation : Research into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been conducted. These studies are relevant for applications in gas storage, biosensing, and catalysis, showcasing the functional diversity of thiazolidine derivatives in material science (Jagtap et al., 2018).

Safety and Hazards

As with any chemical, handling “2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid” would require appropriate safety measures. It’s important to avoid skin and eye contact, inhalation, or ingestion .

Future Directions

The future directions in the study of this compound would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWLFRKMUVNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986210
Record name 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67189-37-1
Record name 4-Thiazolidinecarboxylic acid, 2-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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